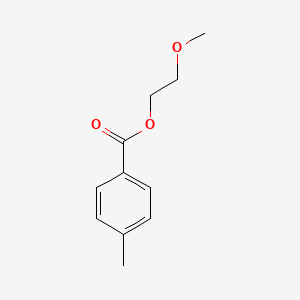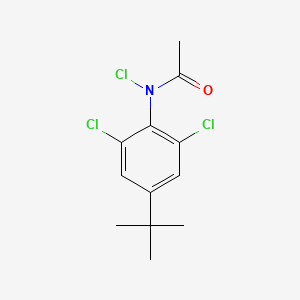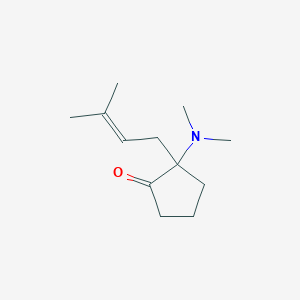
2,2'-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) is an organic compound with a unique structure that features two cyclopentenone rings connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) typically involves the reaction of 5-methylcyclopent-2-en-1-one with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound can interact with cellular receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A structurally related compound with a single cyclopentenone ring.
1,2-Bis(diphenylphosphino)ethane: Another compound with an ethane bridge but different functional groups.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: A compound with an ethane bridge and ester functional groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) is unique due to its dual cyclopentenone rings connected by an ethane bridge, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
| 92000-45-8 | |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-methyl-2-[2-(4-methyl-5-oxocyclopenten-1-yl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-9-3-5-11(13(9)15)7-8-12-6-4-10(2)14(12)16/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
VLRIYTOKIGGDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C1=O)CCC2=CCC(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)

![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)

